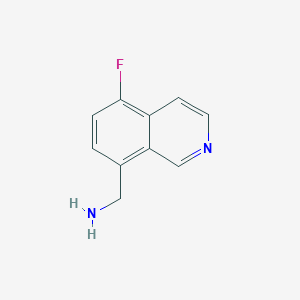

(5-Fluoroisoquinolin-8-yl)methanamine

Description

Properties

IUPAC Name |

(5-fluoroisoquinolin-8-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJZYZLUMNJIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Functionalization of Isoquinoline Core

Directed ortho-lithiation is a pivotal step for introducing fluorine and other substituents at specific positions on the isoquinoline ring. For example, 8-fluoro-3,4-dihydroisoquinoline can be synthesized by treating isoquinoline derivatives with butyllithium in diethyl ether at room temperature, followed by electrophilic quenching with dimethylformamide to introduce aldehyde functionality, which can later be converted to other groups.

Halogenation and nitration steps are used to functionalize the 5- and 8-positions selectively. Bromination at position 5 followed by nitration at position 8 yields 5-bromo-8-nitroisoquinoline, which is a key intermediate.

Conversion of Nitro to Amino Group

- The reduction of the nitro group at the 8-position to an amino group is typically achieved by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction methods. This step also often involves removal of halogen substituents if present, yielding 8-aminoisoquinoline intermediates.

Installation of Methanamine Group at Position 8

The amino group at position 8 can be further functionalized to introduce the methanamine substituent. One approach involves diazotization of the amino group followed by substitution reactions with appropriate amine nucleophiles or by direct nucleophilic substitution on activated intermediates.

Another method involves Ullmann or Buchwald–Hartwig amination reactions where the halogenated isoquinoline is reacted with amines under copper or palladium catalysis to form C-N bonds at the 8-position.

Use of Organic Solvents and Bases

Organic solvents such as methylene chloride, chloroform, tetrahydrofuran, ethyl acetate, and toluene are commonly employed during extraction, reaction, and purification steps to optimize yields and selectivity.

Bases like sodium bicarbonate, potassium bicarbonate, triethylamine, and diisopropylethylamine are used to alkalinize reaction mixtures and facilitate salt formation or neutralization during synthesis.

Detailed Research Findings and Data

Representative Synthetic Route Summary

- Starting Material: Isoquinoline or substituted isoquinoline derivatives.

- Step 1: Bromination at the 5-position and nitration at the 8-position.

- Step 2: Reduction of the nitro group to the amino group at the 8-position.

- Step 3: Diazotization of the 8-amino group followed by nucleophilic substitution or direct amination via Buchwald–Hartwig coupling to install the methanamine group.

- Step 4: Purification using organic solvents and basification to isolate the final this compound product.

Notes on Reaction Conditions and Yields

- Reaction times range from several hours to overnight depending on the step.

- Use of dry solvents and inert atmosphere (nitrogen or argon) is often necessary to prevent side reactions.

- Yields for intermediate steps such as aldehyde formation and amination are reported to be in the range of 70-80% under optimized conditions.

- Purification typically involves silica gel chromatography with solvent systems like petroleum ether/ethyl acetate.

Chemical Reactions Analysis

(5-Fluoroisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert it to tetrahydroisoquinoline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

(5-Fluoroisoquinolin-8-yl)methanamine is primarily recognized for its potential as a therapeutic compound. It serves as a building block in the synthesis of various bioactive molecules, particularly those targeting specific biological pathways. The compound's structural attributes allow it to interact with various receptors and enzymes, making it a candidate for drug development.

Pharmacological Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant biological activities, such as:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Analgesic Effects : Certain isoquinoline derivatives are known to modulate the vanilloid receptor (VR1), which is involved in pain perception. This modulation can lead to analgesic effects, indicating that this compound may also possess similar properties .

Therapeutic Applications

The therapeutic applications of this compound are diverse and include:

Antibacterial Agents

The compound has been studied for its potential use in developing new antibacterial agents. Isoquinoline derivatives have been effective against various pathogens, including those responsible for chronic diseases .

Neurological Disorders

Recent studies suggest that derivatives of this compound may be useful in treating cerebrovascular disorders, such as strokes and cerebral vasospasms. They have been identified as potential inhibitors of cerebral vasospasm, which is critical in managing stroke-related complications .

Chemical Synthesis

In addition to its biological applications, this compound plays a significant role in chemical synthesis. It serves as an intermediate in the production of more complex compounds and pharmaceuticals. The ability to modify its structure allows chemists to explore various derivatives with enhanced or novel properties.

Synthesis Pathways

The synthesis of this compound can involve several methods:

- Direct Amination : The compound can be synthesized through direct amination of corresponding isoquinoline derivatives.

- Coupling Reactions : It can also be utilized in coupling reactions to form larger molecular structures, expanding its utility in drug discovery.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of (5-Fluoroisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity by influencing the electronic distribution within the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . For example, fluorinated isoquinolines can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations and Research Findings

Core Structure Differences: Isoquinoline vs. Quinoline: The target compound’s isoquinoline core differs from quinoline derivatives in ring connectivity, which may alter binding affinity to biological targets (e.g., enzymes or receptors) . Benzimidazole Derivatives: Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine exhibit distinct agrochemical effects, highlighting how core structure dictates application .

Substituent Effects: Fluorine Position: The 5-fluoro substituent in the target compound contrasts with 8-fluoro in 8-fluoro-4-quinolinemethanamine. Positional differences influence electronic properties and steric interactions . Methanamine vs. Amine: The -CH₂NH₂ group in the target compound may enhance solubility compared to simple amines (e.g., 5-Methoxyquinolin-8-amine) .

Synthesis and Availability: Quinoline derivatives (e.g., 2,8-dimethylquinolin-5-amine) are synthesized via established alkylation/amination protocols , whereas isoquinoline analogs may require specialized cyclization methods. Commercial availability varies; 8-fluoro-4-quinolinemethanamine is supplier-listed, but the target compound’s synthesis remains unverified .

Biological Implications: Fluorinated isoquinolines are under investigation for CNS disorders due to blood-brain barrier permeability, whereas benzimidazole derivatives show niche agricultural uses .

Biological Activity

(5-Fluoroisoquinolin-8-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone with a fluorine substituent at the 5-position and an amine group at the 8-position. Its molecular formula is C10H9FN2, and it possesses unique properties that contribute to its biological effects.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its role in modulating cellular pathways.

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, impacting processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on protein kinase B (AKT). The results demonstrated a significant reduction in AKT activity, leading to decreased cell survival in cancer cell lines. This suggests potential applications in cancer therapy.

Case Study 2: Antimicrobial Properties

In vitro tests were performed to assess the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further investigations are warranted to explore its mechanism of action against bacterial targets.

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for (5-Fluoroisoquinolin-8-yl)methanamine, and how can its purity be validated?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, fluorination at the 5-position of isoquinoline precursors can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions. Subsequent functionalization at the 8-position with a methanamine group may employ reductive amination or Buchwald-Hartwig coupling .

- Purity Validation : Use high-resolution LCMS (as in , achieving 97.65% purity) and ¹H/¹³C NMR. Compare observed chemical shifts (e.g., δ 9.51 ppm for aromatic protons) and coupling constants (e.g., J = 5 Hz for substituent orientation) with literature data .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1D/2D NMR : Assign protons and carbons using ¹H-¹H COSY, HSQC, and HMBC to confirm spatial orientation of the fluorine and methanamine groups. For example, NOESY correlations can resolve ambiguities in aromatic substitution patterns .

- Mass Spectrometry : ESI-MS (m/z 393.1 [M+1] in ) and isotopic patterns validate molecular weight and halogen presence.

Q. How can researchers address solubility challenges for this compound in aqueous assays?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance solubility without denaturing proteins.

- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas bubbling in anhydrous ether, improving water solubility .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized beyond the reported 28% (as in )?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Ni), solvent polarity (DMF vs. THF), and temperature (80–120°C). Monitor yields via HPLC.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for fluorination .

Q. What biological targets or pathways are plausible for this compound, given its structural analogs?

- Methodological Answer :

- Target Prediction : Use computational docking (AutoDock Vina) to screen against kinase or G-protein-coupled receptors, leveraging the isoquinoline core’s affinity for hydrophobic binding pockets.

- In Vitro Assays : Test inhibition of enzymes like topoisomerases or cytochrome P450 isoforms, referencing activity trends in 8-substituted quinolinamines .

Q. How should contradictions in spectral data (e.g., unexpected NOESY correlations) be resolved?

- Methodological Answer :

- Repetition Under Controlled Conditions : Ensure anhydrous solvents and inert atmosphere to rule out degradation.

- Orthogonal Techniques : Validate substituent positions via X-ray crystallography or IR spectroscopy for functional group confirmation .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the fluoroposition (e.g., 6- vs. 5-fluoro) or methanamine linker length. Compare IC₅₀ values in bioassays.

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), elevated humidity (40°C/75% RH), and acidic/basic conditions. Monitor degradation via LCMS.

- Stabilizers : Add antioxidants like BHT (0.01% w/v) for long-term storage .

Q. What advanced chromatographic methods ensure high purity for in vivo studies?

- Methodological Answer :

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (cell lines, incubation times) and compound batches (purity, salt form).

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.